1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a benzyl group at the N1 position and a chlorine atom at the C4 position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with benzylhydrazine under acidic conditions to form the desired pyrazolopyridine structure . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the C4 position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but different ring fusion pattern.
1-benzyl-4-chloro-1H-pyrazolo[4,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion pattern and substitution at the N1 and C4 positions.
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c14-13-11-8-16-17(12(11)6-7-15-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
DPYFVIAPYOCMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=C3)Cl |
Origin of Product |
United States |
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